molecular formula C13H8F2N2OS2 B3035161 3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide CAS No. 303150-86-9

3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide

Cat. No. B3035161
CAS RN: 303150-86-9
M. Wt: 310.3 g/mol
InChI Key: YAWMRFKMTSGDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide” is a chemical compound with the molecular formula C13H8F2N2OS2 . It has a molecular weight of 310.3 g/mol. This product is intended for research use only and is not suitable for human or veterinary use.


Synthesis Analysis

The synthesis of “3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide” could potentially involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: Novel thiophene-containing compounds have been synthesized using techniques involving reactions with malononitrile, CS2, and chloroacetone, followed by cyclization processes. These techniques have been pivotal in creating structurally diverse thiophene derivatives, which are crucial for various applications (Mabkhot et al., 2016).
  • Molecular Structure Optimization: The molecular structures of these compounds are often determined using X-ray crystallography, FT-IR, NMR, and mass spectrometry. This allows for a deep understanding of their geometric parameters and intramolecular interactions, essential for their functional applications (Mabkhot et al., 2016).

Catalytic Applications

  • Formation of β-Sulfanyl Enamides: Thiophene derivatives have been used in reactions with thioesters to produce β-sulfanyl enamides in a stereoselective manner. This process, involving rhodium(II) catalysts, is significant for synthesizing sulfur-containing lactams (Miura et al., 2015).

Material Science Applications

  • Electrochemical Capacitor Applications: Thiophene derivatives, such as those incorporating 3,4-difluorophenyl groups, have been evaluated as active materials for electrochemical capacitors. Their electroactive properties and stability make them suitable for high energy and power density applications (Ferraris et al., 1998).

Coordination Chemistry

  • Palladium Complexes: These compounds have been involved in the synthesis of dinuclear palladium thiophenolate complexes, showcasing their role in coordination chemistry and potential catalytic activities (Siedle et al., 2007).

Antimicrobial Applications

  • Synthesis of Antimicrobial Derivatives: Thiophene derivatives have been transformed into various heterocyclic compounds with notable antimicrobial activities. This highlights their potential in developing new antimicrobial agents (Wardakhan & El-Sayed, 2009).

Chemical Synthesis

  • Facile Synthetic Routes: Research has focused on developing facile and general synthetic routes to create derivatives of thiophenes, which are essential for further functional applications in various scientific fields (Sheng et al., 2014).

Biological Studies

  • Crystal Structure and Biological Studies: These compounds have been the subject of biological studies, focusing on their crystal structure and potential biological activities, such as antioxidant and antibacterial properties (Karanth et al., 2019).

Bioconjugation Applications

  • Synthesis for Bioconjugation: Thiophene derivatives have been synthesized with the aim of incorporating them into copolymers for bioconjugation, demonstrating their applicability in biomedical research (Rossi et al., 2008).

properties

IUPAC Name

3-(cyanomethylsulfanyl)-N-(2,4-difluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2OS2/c14-8-1-2-10(9(15)7-8)17-13(18)12-11(3-5-20-12)19-6-4-16/h1-3,5,7H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWMRFKMTSGDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=CS2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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